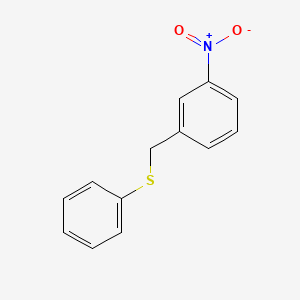

Phenyl 3-nitrobenzyl sulfide

Description

Properties

Molecular Formula |

C13H11NO2S |

|---|---|

Molecular Weight |

245.30 g/mol |

IUPAC Name |

1-nitro-3-(phenylsulfanylmethyl)benzene |

InChI |

InChI=1S/C13H11NO2S/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h1-9H,10H2 |

InChI Key |

SDWCLHPHKOEENL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Strategies for Phenyl 3 Nitrobenzyl Sulfide Construction

Direct Synthesis Approaches for the Sulfide (B99878) Linkage

Direct methods for the formation of the sulfide bond are often the most efficient and are widely employed. These approaches involve the strategic coupling of precursors that contain the necessary phenyl and 3-nitrobenzyl fragments.

C-S Bond Formation Reactions

The creation of the carbon-sulfur bond is the cornerstone of sulfide synthesis. Several powerful reactions have been developed to achieve this transformation, each with its own set of advantages and substrate scope.

One of the most fundamental and widely used methods for the synthesis of sulfides is the nucleophilic substitution reaction between an electrophilic benzyl (B1604629) species and a thiolate nucleophile. In the context of Phenyl 3-nitrobenzyl sulfide, this typically involves the reaction of a 3-nitrobenzyl halide with thiophenol.

The reaction proceeds via an SN2 mechanism, where the nucleophilic sulfur atom of the thiophenolate anion attacks the electrophilic benzylic carbon of the 3-nitrobenzyl halide, displacing the halide leaving group. The presence of the nitro group on the benzyl ring can influence the reaction rate but does not typically interfere with the substitution at the benzylic position. The thiophenolate is usually generated in situ by treating thiophenol with a base.

A variety of bases and solvents can be employed for this transformation, with the choice often depending on the specific substrates and desired reaction conditions. Common bases include sodium hydroxide, potassium carbonate, and sodium ethoxide, while solvents such as ethanol (B145695), acetone (B3395972), and dimethylformamide are frequently used.

Table 1: Synthesis of this compound via Nucleophilic Substitution

| Entry | Benzyl Electrophile | Thiol Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 3-Nitrobenzyl chloride | Thiophenol | NaOH | Ethanol | 25 | 4 | 92 |

| 2 | 3-Nitrobenzyl bromide | Thiophenol | K₂CO₃ | Acetone | 50 | 3 | 95 |

This table presents illustrative data based on typical reaction outcomes for this type of transformation.

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-S bonds, offering a broader substrate scope and milder reaction conditions compared to traditional methods. nih.govorganic-chemistry.org These reactions typically involve the coupling of an aryl halide or pseudohalide with a sulfur source in the presence of a metal catalyst, most commonly palladium or copper.

For the synthesis of this compound, one could envision the coupling of an aryl halide (e.g., iodobenzene) with a 3-nitrobenzyl thiol equivalent or the coupling of a 3-nitrobenzyl halide with a phenyl thiol equivalent. Various sulfur sources can be utilized, including thiols, disulfides, and sulfinates. The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency and selectivity.

Table 2: Synthesis of this compound via Cross-Coupling Reactions

| Entry | Aryl Partner | Benzyl Partner | Sulfur Source | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Iodobenzene | 3-Nitrobenzyl mercaptan | Thiol | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 85 |

| 2 | Phenylboronic acid | 3-Nitrobenzyl mercaptan | Thiol | CuI | Phenanthroline | K₃PO₄ | DMF | 88 |

This table presents plausible data based on established cross-coupling methodologies for C-S bond formation.

Sulfenylation reactions provide another avenue for the construction of C-S bonds. These reactions involve the treatment of an organometallic reagent, such as an organolithium or Grignard reagent, with a sulfenylating agent. nih.gov For the synthesis of this compound, this could involve the reaction of phenyllithium (B1222949) or phenylmagnesium bromide with a 3-nitrobenzyl sulfenyl halide or a related electrophilic sulfur species.

Alternatively, a 3-nitrobenzyl organometallic reagent could be reacted with a phenyl sulfenylating agent. The success of this approach depends on the compatibility of the nitro group with the highly reactive organometallic species. Careful control of the reaction temperature is often necessary to prevent side reactions.

Table 3: Synthesis of this compound via Sulfenylation

| Entry | Organometallic Reagent | Sulfenylating Agent | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenyllithium | 3-Nitrobenzylsulfenyl chloride | THF | -78 to 0 | 75 |

This table illustrates potential synthetic routes and estimated yields for sulfenylation reactions.

Functional Group Interconversions on Precursor Molecules

An alternative strategy to direct C-S bond formation is the modification of a pre-existing molecule that already contains the core phenyl benzyl sulfide structure. This approach relies on the selective introduction of the nitro group onto the benzyl ring.

The nitration of phenyl benzyl sulfide presents a direct route to this compound. This electrophilic aromatic substitution reaction involves treating phenyl benzyl sulfide with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

The key challenge in this approach is achieving regioselectivity. The substitution pattern on the benzyl ring is influenced by the directing effect of the phenylthio group. The sulfur atom can be oxidized under harsh nitrating conditions, leading to the formation of sulfoxides and sulfones as byproducts. Therefore, careful control of the reaction conditions, such as temperature and the choice of nitrating agent, is crucial to favor the formation of the desired 3-nitro isomer and minimize oxidation. Milder nitrating agents, such as acetyl nitrate (B79036) or nitronium tetrafluoroborate, may offer better selectivity.

Table 4: Nitration of Phenyl Benzyl Sulfide

| Entry | Nitrating Agent | Solvent | Temp. (°C) | Time (h) | Product Distribution (ortho:meta:para) | Yield of 3-nitro (%) |

|---|---|---|---|---|---|---|

| 1 | HNO₃/H₂SO₄ | Acetic Anhydride | 0 | 1 | Mixture | 45 |

| 2 | Acetyl Nitrate | Acetonitrile | -10 | 2 | Predominantly meta | 60 |

This table provides hypothetical data on the regioselectivity and yield of the nitration of phenyl benzyl sulfide, highlighting the influence of the nitrating agent.

Transformations of Substituted Benzyl Thiol Derivatives

The construction of the benzyl sulfide linkage can be achieved through various transformations involving benzyl thiol derivatives or their precursors. A novel approach circumvents the direct use of odorous benzyl mercaptans by reacting benzyl Grignard reagents with phosphinic acid thioesters. semanticscholar.org In this reaction, the phosphinic acid thioester acts as an electrophile, and surprisingly, the benzyl Grignard reagent attacks the sulfur atom rather than the phosphorus atom, leading to a carbon-sulfur bond formation. semanticscholar.org This method allows for the synthesis of various benzyl sulfides, including those with bulky substituents. semanticscholar.org

For instance, the reaction of S-(4-tolyl) di(2-tolyl)phosphinothioate with benzylmagnesium chloride efficiently produces benzyl 4-tolyl sulfide, demonstrating the viability of this S-benzylation pathway. rsc.org This strategy highlights the concept of "ambident electrophilicity" in the phosphinic acid thioester, where the reaction site can be controlled by the choice of the nucleophile. semanticscholar.orgresearchgate.net

Table 1: Synthesis of Benzyl Sulfides via Phosphinic Acid Thioester Transformation This table illustrates the S-benzylation of various phosphinic acid thioesters using Grignard reagents, a method applicable to the synthesis of this compound by selecting the appropriate Grignard reagent.

| Thioester Precursor | Grignard Reagent | Product | Yield (%) |

|---|---|---|---|

| S-(4-tolyl) di(2-tolyl)phosphinothioate | Benzylmagnesium chloride | Benzyl 4-tolyl sulfide | 88 |

| S-(4-tolyl) di(2-tolyl)phosphinothioate | 4-Chlorobenzylmagnesium chloride | 4-Chlorobenzyl 4-tolyl sulfide | 85 |

| S-(4-tolyl) di(2-tolyl)phosphinothioate | (1-Naphthylmethyl)magnesium chloride | 1-Naphthylmethyl 4-tolyl sulfide | 82 |

Catalytic Approaches in this compound Synthesis

Catalysis offers superior efficiency and selectivity compared to stoichiometric methods, aligning with the principles of sustainable chemistry. yale.edu Both transition metal-based and metal-free systems have been developed for the synthesis of aryl sulfides.

Transition metals like palladium, copper, and nickel are highly effective in catalyzing C–S cross-coupling reactions. nih.govresearchgate.netnih.gov These methods typically involve the coupling of an aryl halide or its equivalent with a thiol or a sulfur surrogate. nih.gov Historically, sulfur compounds were considered catalyst poisons, but robust ligand systems have been developed to overcome this challenge and facilitate high-yielding transformations. researchgate.netnih.gov

Palladium-Catalyzed Synthesis: Palladium complexes, particularly with bulky phosphine (B1218219) ligands, are effective for the arylation of thiols. nih.gov The general mechanism involves oxidative addition of the aryl halide to the Pd(0) center, followed by reaction with the thiolate and subsequent reductive elimination to yield the aryl sulfide and regenerate the catalyst. researchgate.net

Copper-Catalyzed Synthesis: Copper-catalyzed "Ullmann-type" reactions are a classic and cost-effective method for C–S bond formation. Modern protocols often use copper salts like CuI and can proceed without specialized ligands, making them synthetically valuable. researcher.life An efficient protocol for synthesizing benzyl phenyl sulfides utilizes copper catalysis with phenyl dithiocarbamates and benzyl halides, avoiding the use of malodorous thiols. researcher.life

Nickel-Catalyzed Synthesis: Nickel catalysts are an economical and abundant alternative to palladium. researchgate.net Nickel(II) complexes can effectively catalyze the coupling of iodobenzenes with phenyldithiocarbamates, which serve as thiol surrogates, to produce diaryl sulfides in good to excellent yields. researchgate.net Nickel catalysis can also achieve aryl exchange reactions, where a 2-pyridyl sulfide acts as a sulfide donor to couple with various aryl electrophiles, again avoiding the use of free thiols. chemrxiv.org

Table 2: Examples of Transition Metal-Catalyzed Sulfide Synthesis The following table summarizes various transition metal-catalyzed approaches for the formation of C-S bonds, which are cornerstone reactions for synthesizing compounds like this compound.

| Catalyst System | Reactants | Base | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| NiCl₂ | Iodobenzene, Phenyldithiocarbamate | - | DMF | 120 °C | 66-93 |

| Copper Salt | Benzyl halide, Phenyl dithiocarbamate | Cs₂CO₃ | DMSO | 100 °C | up to 95 |

| Pd₂(dba)₃ / DiPPF | Aryl chloride, Thiol | NaOt-Bu | Toluene | 80-100 °C | 78-98 |

| CoCl₂ / IPr·HCl | Aryl iodide, Thiol | K₃PO₄·H₂O | Dioxane | 120 °C | 70-98 |

In line with green chemistry principles, there is a growing interest in developing synthetic methods that reduce or eliminate the use of hazardous substances, including heavy metal catalysts. consensus.appepa.gov

Metal-Free Methods: Several protocols for sulfide synthesis operate under metal-free or even catalyst-free conditions. One approach involves the direct C–H thioarylation of arenes using sulfoxides activated in situ, providing a regioselective and operationally simple route to diaryl sulfides. rsc.org Another strategy utilizes potassium sulfide (K₂S) as an inexpensive and odorless sulfur source to react with aryl halides in a direct nucleophilic aromatic substitution (SₙAr) reaction, completely avoiding catalysts. researchgate.netorganic-chemistry.org Solvent-free reactions between thiols and various halides have also been reported, offering a highly efficient and environmentally friendly protocol. researchgate.net

Green Chemistry Principles in Sulfide Synthesis: The development of modern sulfide syntheses aligns with several core principles of green chemistry: yale.eduepa.gov

Catalysis (Principle 9): Catalytic approaches (metal-based, nanocatalyst, or metal-free) are superior to stoichiometric reagents as they minimize waste. epa.gov

Atom Economy (Principle 2): Reactions that maximize the incorporation of starting materials into the final product, such as C-H activation, are highly desirable. consensus.app

Safer Solvents and Auxiliaries (Principle 5): The move towards solvent-free conditions or the use of greener solvents like water or polyethylene (B3416737) glycol (PEG) reduces environmental impact. researchgate.netnanomaterchem.com

Use of Renewable Feedstocks & Waste Valorization (Principle 7): Utilizing elemental sulfur, a byproduct of the petroleum industry, as a sulfur source represents an advance in waste valorization. flinders.edu.au

Prevention of Waste (Principle 1): Designing syntheses that avoid the use of foul-smelling and toxic thiols by employing alternative sulfur surrogates like K₂S, potassium thiocyanate, or dithiocarbamates helps prevent pollution. researcher.liferesearchgate.netnih.gov

Nanocatalysts represent a frontier in chemical synthesis, offering advantages such as high surface-area-to-volume ratios, enhanced reactivity, and often, facile recovery and recyclability. nanomaterchem.comnih.gov Various nanocatalysts have been successfully applied to the synthesis of sulfides.

Copper-Based Nanocatalysts: Copper oxide (CuO) nanoparticles have been shown to effectively catalyze the synthesis of symmetrical diaryl sulfides from aryl halides and potassium thiocyanate, acting as a sulfur surrogate. nih.gov These catalysts are economical, air-stable, and can be recycled multiple times without significant loss of activity. nih.gov Magnetic nanoparticles functionalized with copper complexes, such as CuFe₂O₄ or Fe₃O₄@AMBA-CuI, offer the additional advantage of easy magnetic separation from the reaction mixture, simplifying purification and catalyst reuse. nanomaterchem.comnih.gov

Palladium-Based Nanocatalysts: Palladium nanoparticles supported on materials like covalent organic frameworks (COFs) have been developed for C–S coupling reactions. mdpi.com These supported nanocatalysts can exhibit enhanced activity and stability. For example, a Pd@COF-TB nanocatalyst has been used for the one-pot synthesis of symmetrical diaryl sulfides from aryl iodides and sodium thiosulfate. mdpi.com The complex [PdCl₂(PhCN)₂] has also been explored as a nano-catalyst for efficient C-S bond formation. nanomaterchem.com

Table 3: Nanocatalysts in Sulfide Synthesis This table provides an overview of different nanocatalyst systems used for the synthesis of aryl sulfides, showcasing their efficiency and the reaction conditions employed.

| Nanocatalyst | Sulfur Source | Reactant | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Nano CuO | Potassium thiocyanate | Aryl halide | DMSO | 130 °C | Moderate to Excellent |

| CuFe₂O₄ | Elemental Sulfur (S₈) | Aryl halide | PEG | 40 °C | Good to Excellent |

| Fe₃O₄@AMBA-CuI | Elemental Sulfur (S₈) | Heteroaryl halide | H₂O/EtOH | 80 °C | High to Excellent |

| Pd@COF-TB | Na₂S₂O₃ | Aryl iodide | Dioxane | 120 °C | Moderate to Excellent |

Reaction Mechanisms and Comprehensive Chemical Transformations of Phenyl 3 Nitrobenzyl Sulfide

Reactivity Profiles of the Sulfide (B99878) Moiety

The sulfide bridge in phenyl 3-nitrobenzyl sulfide is a key functional group that dictates a significant portion of its chemical behavior. The lone pairs of electrons on the sulfur atom make it susceptible to oxidation, while the adjacent benzylic position can be involved in rearrangement and elimination reactions.

Selective Oxidation Reactions to Sulfoxides and Sulfones

The oxidation of sulfides is a fundamental transformation in organic chemistry, leading to the formation of sulfoxides and, upon further oxidation, sulfones. mdpi.com These oxidized sulfur compounds are valuable intermediates in various chemical syntheses. mdpi.com The selective oxidation of this compound can be achieved with precise control over the reaction conditions and the choice of oxidant, allowing for the isolation of either the corresponding sulfoxide (B87167) or sulfone.

Catalytic systems offer an efficient and selective means of oxidizing sulfides. Various catalysts have been developed to facilitate this transformation using environmentally benign oxidants like hydrogen peroxide (H₂O₂). mdpi.com The selectivity towards either the sulfoxide or the sulfone can often be controlled by adjusting the stoichiometry of the oxidant, the reaction temperature, and the amount of catalyst used. mdpi.comorganic-chemistry.org

For instance, dendritic phosphomolybdate hybrids have been shown to effectively catalyze the oxidation of sulfides. mdpi.com In a typical procedure to synthesize sulfoxides, the sulfide is treated with a slight excess of 30 wt% H₂O₂ in the presence of the catalyst in ethanol (B145695) at a moderate temperature. mdpi.com To achieve the corresponding sulfone, a higher amount of both the catalyst and H₂O₂ is required, along with an increased reaction temperature. mdpi.com

Similarly, nitrophenyl-substituted polyperoxotungstate complexes have been developed, where the presence of a nitro group on the catalyst enhances its electrophilicity, leading to higher activity and selectivity in the oxidation of sulfides to sulfoxides with H₂O₂. researchgate.net Kinetic studies of such systems reveal that the reaction rate is typically first-order with respect to the catalyst, the sulfide, and H₂O₂ at low concentrations of the oxidant. researchgate.net Other catalytic systems for sulfide oxidation include those based on tantalum carbide and niobium carbide, which show high selectivity for sulfoxides and sulfones, respectively, when using H₂O₂ as the oxidant. organic-chemistry.org

The choice of solvent can also play a crucial role in determining the reaction outcome, even in the absence of a catalyst. For example, the oxidation of sulfides using oxone (2KHSO₅·KHSO₄·K₂SO₄) can be directed towards the sulfoxide in ethanol or almost exclusively to the sulfone in water. rsc.orgresearchgate.net

Table 1: Catalytic Oxidation Conditions for Sulfides

| Catalyst/Reagent | Oxidant | Solvent | Product | Key Conditions |

| Dendritic Phosphomolybdate | H₂O₂ | 95% Ethanol | Sulfoxide | 1.1 eq. H₂O₂, 30 °C |

| Dendritic Phosphomolybdate | H₂O₂ | 95% Ethanol | Sulfone | 3 eq. H₂O₂, 40 °C, increased catalyst amount |

| Polyperoxotungstate | H₂O₂ | Methanol/Water | Sulfoxide | Controlled stoichiometry of H₂O₂ |

| Oxone | Oxone | Ethanol | Sulfoxide | Room Temperature |

| Oxone | Oxone | Water | Sulfone | Room Temperature |

| Tantalum Carbide | H₂O₂ | Not specified | Sulfoxide | High yield and selectivity |

| Niobium Carbide | H₂O₂ | Not specified | Sulfone | High yield and selectivity |

During analysis by electrospray ionization mass spectrometry (ESI-MS), chemical species can undergo electrochemical oxidation. nih.govnih.gov This phenomenon is a potential artifact of the technique and must be considered when interpreting mass spectra. The process is sustained by the oxidation of the solvent, the emitter material, or the analyte itself. nih.gov For molecules containing sulfur, such as the methionine residue in peptides, this can manifest as oxidation to the corresponding sulfoxide. nih.govnih.gov

This spray-induced oxidation is often promoted by electrical discharge, which can occur if the electrospray emitter becomes corroded or develops surface irregularities. nih.govnih.gov The resulting reactive radicals can initiate oxidation reactions. nih.gov In the context of this compound, analysis by ESI-MS could potentially lead to the in-source formation of phenyl 3-nitrobenzyl sulfoxide, which would be observed as an ion with a mass 16 Da higher than the parent molecule. This artifact can reduce the sensitivity of the measurement by distributing the ion intensity between the parent compound and its oxidized form. nih.gov

Sulfur-Mediated Rearrangements and Eliminations (if analogous systems exist)

While specific rearrangement and elimination reactions for this compound are not detailed in the provided sources, analogous benzylic sulfide systems are known to undergo such transformations. One of the most prominent is the Sommelet–Hauser rearrangement. This reaction typically involves a benzylic quaternary ammonium (B1175870) salt, but an analogous rearrangement can occur with the corresponding sulfonium (B1226848) salt.

The reaction proceeds via the deprotonation of a carbon adjacent to the sulfonium center, forming an ylide. This ylide then undergoes a mdpi.comresearchgate.net-sigmatropic rearrangement, which involves the migration of the benzyl (B1604629) group from the sulfur atom to the adjacent carbon of the ylide. For a system like S-benzyl-S-phenylsulfonium, this would result in the formation of an ortho-substituted benzylic sulfide. This type of reactivity highlights a potential transformation pathway for derivatives of this compound under basic conditions.

Reactivity Profiles of the Nitroaromatic Moiety

The nitro group on the benzyl ring is a strong electron-withdrawing group that significantly influences the molecule's reactivity. It is primarily susceptible to reduction, a transformation that is fundamental in the synthesis of aromatic amines.

Selective Reduction of the Nitro Group to Amine Derivatives

A key challenge in the chemistry of this compound is the selective reduction of the nitro group to an amine without affecting the sulfide linkage. The sulfide group is sensitive to some reducing agents, which can cause cleavage of the carbon-sulfur bonds. Therefore, chemoselective methods are required.

Various reagents and catalytic systems have been developed for the reduction of nitroarenes that tolerate a wide range of other functional groups. organic-chemistry.org The Zinin reduction, which traditionally uses sulfide or polysulfide ions in an aqueous or alcoholic medium, is a classic method for converting aromatic nitro compounds to amines. stackexchange.com This method is particularly relevant as it demonstrates the compatibility of sulfide reagents with the reduction of a nitro group. The active reducing species are believed to be hydrosulfide (B80085) ions (HS⁻), which reduce the nitro group through intermediate nitroso and hydroxylamine (B1172632) stages before yielding the final amine. stackexchange.comresearchgate.net

Modern variations of this chemistry employ elemental sulfur in the presence of a mild base. researchgate.net Sulfurated sodium borohydride (B1222165) (NaBH₂S₃) is another effective reagent that can reduce aromatic nitro compounds to the corresponding amines in high yields, while tolerating sensitive functional groups like esters, nitriles, and halogens. cdnsciencepub.com

Catalytic hydrogenation offers a clean and efficient alternative. Catalysts such as palladium on carbon (Pd/C) can be used with a hydrogen source, like a hydrogen balloon or a transfer hydrogenation agent such as triethylsilane, to selectively reduce the nitro group. organic-chemistry.org Iron-based catalyst systems have also been developed for the transfer hydrogenation of nitroarenes using formic acid as the reductant under mild, base-free conditions. organic-chemistry.org These methods generally exhibit high chemoselectivity, making them suitable for the synthesis of 3-(phenylthiomethyl)aniline from this compound.

Table 2: Conditions for Selective Reduction of Aromatic Nitro Compounds

| Reagent/Catalyst | Reducing Agent/H-Source | Solvent | Key Features |

| Sulfur and Base | Hydrosulfide ions (in situ) | Not specified | Metal-free, tolerates various functional groups |

| NaBH₂S₃ | NaBH₂S₃ | Not specified | High yields, tolerates esters, nitriles, halides |

| Pd/C | H₂ (balloon) or Et₃SiH | Not specified | Low catalyst loading, high chemoselectivity |

| Iron-based catalyst | Formic Acid | Not specified | Base-free, mild conditions, broad substrate scope |

| NaI / PPh₃ | Light (photoredox) | Not specified | Metal-free, tolerates halogens, aldehydes, ketones |

Catalytic Hydrogenation Mechanisms

The catalytic hydrogenation of the nitro group in this compound to an amino group is a key transformation, typically proceeding over transition metal catalysts such as Palladium (Pd) or Platinum (Pt). nacatsoc.orglboro.ac.uk The mechanism is a complex heterogeneous process involving multiple steps on the catalyst surface. While the direct hydrogenation of this compound is not extensively detailed, the mechanism can be understood from studies on analogous nitroaromatic compounds, particularly nitrobenzene (B124822). lboro.ac.ukgla.ac.uk

The reaction generally follows one of two main pathways, often referred to as the "direct" and "condensation" routes. The direct pathway involves the stepwise reduction of the nitro group without the formation of dimeric intermediates. Density Functional Theory (DFT) studies on nitrobenzene reduction over a Pt(111) surface have elucidated a preferential pathway involving hydrogen-induced dissociation of the N-O bonds. lboro.ac.uk The process begins with the adsorption of the nitroaromatic compound onto the catalyst surface. The phenyl group's adsorption and desorption play a significant role in the kinetics of the reaction. lboro.ac.uk The nitro group is sequentially reduced, first to a nitroso group, then to a hydroxylamino group, and finally to the corresponding amino group. lboro.ac.ukmdpi.com

Adsorption: this compound adsorbs onto the metal catalyst surface.

Nitro to Nitroso: The nitro group (-NO₂) is reduced to a nitroso group (-NO). This activation step is considered a key part of the mechanism. lboro.ac.uk

Nitroso to Hydroxylamino: The nitroso group is further hydrogenated to form the N-(3-(phenylthiomethyl)phenyl)hydroxylamine intermediate (-NHOH).

Hydroxylamino to Amino: The final step is the reduction of the hydroxylamino group to the primary amine (-NH₂), yielding 3-(phenylthiomethyl)aniline.

This sequence is detailed in the table below, based on the proposed mechanism for nitrobenzene hydrogenation. lboro.ac.uk

| Step | Reactant Intermediate | Product Intermediate | Transformation |

| 1 | C₆H₅SCH₂C₆H₄NO₂ (adsorbed) | C₆H₅SCH₂C₆H₄NO (adsorbed) | Reduction of Nitro Group |

| 2 | C₆H₅SCH₂C₆H₄NO (adsorbed) | C₆H₅SCH₂C₆H₄NHOH (adsorbed) | Reduction of Nitroso Group |

| 3 | C₆H₅SCH₂C₆H₄NHOH (adsorbed) | C₆H₅SCH₂C₆H₄NH₂ (adsorbed) | Reduction of Hydroxylamino Group |

| 4 | C₆H₅SCH₂C₆H₄NH₂ (adsorbed) | C₆H₅SCH₂C₆H₄NH₂ (desorbed) | Product Desorption |

The condensation pathway, which leads to dimeric azo and azoxy byproducts, can also occur, but its prevalence is highly dependent on reaction conditions such as temperature, pressure, and catalyst choice. researchgate.net For many modern catalytic systems, selectivity towards the amine product is high. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Nitroaromatic Ring

The nitroaromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the nitro group. wikipedia.orgchemistrysteps.com This group activates the aromatic ring towards attack by nucleophiles by delocalizing the negative charge of the intermediate. chemistrysteps.com The SNAr reaction is a two-step mechanism involving addition followed by elimination. nih.gov

Mechanism:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the aromatic ring at a carbon atom, typically positioned ortho or para to the nitro group. chemistrysteps.com This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The formation of this complex temporarily disrupts the aromaticity of the ring. nih.gov

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of a leaving group from the carbon atom that was attacked. In many SNAr reactions, the leaving group is a halide. wikipedia.org However, in compounds lacking a good leaving group on the ring carbons, the reaction can proceed via Vicarious Nucleophilic Substitution (VNS), where a hydrogen atom is ultimately replaced. organic-chemistry.org

For this compound, the nitro group is at the meta position relative to the benzyl sulfide substituent. SNAr reactions typically require the activating group to be ortho or para to the leaving group to effectively stabilize the Meisenheimer complex. chemistrysteps.com However, nucleophilic substitution of hydrogen ortho to the nitro group is possible via the VNS mechanism, especially with carbanions that have a leaving group on the nucleophilic center. organic-chemistry.org For example, the reaction of a nitroarene with chloromethyl phenyl sulfone in the presence of a strong base can lead to substitution of a hydrogen atom ortho to the nitro group. organic-chemistry.org

The stability of the crucial Meisenheimer complex is dictated by the ability of the electron-withdrawing groups to delocalize the negative charge through resonance.

| Position of Nucleophilic Attack | Proximity to Nitro Group | Resonance Stabilization |

| C2 | Ortho | Strong stabilization, negative charge delocalized onto the nitro group. |

| C4 | Ortho | Strong stabilization, negative charge delocalized onto the nitro group. |

| C6 | Para | Strong stabilization, negative charge delocalized onto the nitro group. |

Photochemical Transformations Involving the Nitro Group

The nitro group of this compound can undergo various photochemical transformations upon absorption of UV light. These reactions are initiated by the photoexcitation of the nitro group to a biradical-like triplet state, T₁(n,π*). tandfonline.com This excited state is a powerful hydrogen abstractor and can initiate several reaction pathways, primarily involving reduction of the nitro group. tandfonline.comtandfonline.com

Common photochemical transformations include:

Intermolecular Hydrogen Abstraction: In the presence of a hydrogen-donating species (e.g., solvents like isopropanol, or thiols), the excited nitro group can abstract a hydrogen atom to form a radical pair. tandfonline.comresearchgate.net Subsequent reactions of these radicals can lead to the formation of nitroso, hydroxylamino, and amino derivatives. tandfonline.comresearchgate.net For instance, photoreactions of nitrobenzene derivatives with alkyl thiols have been shown to produce sulfonamides through a proposed mechanism where the excited nitro group abstracts the thiol's hydrogen atom. tandfonline.comtandfonline.com

Intramolecular Hydrogen Abstraction: If the molecule contains an internal hydrogen source that can be reached by the excited nitro group, an intramolecular hydrogen abstraction can occur. tandfonline.com For this compound, the benzylic C-H bonds are potential sites for such an intramolecular process, which could lead to cyclization or rearrangement products.

| Photochemical Pathway | Description | Key Intermediate | Potential Product Type |

| Intermolecular H-Abstraction | The excited nitro group abstracts a hydrogen atom from an external molecule (e.g., solvent, thiol). tandfonline.com | Biradical excited state T₁(n,π) | Amines, Sulfonamides tandfonline.com |

| Intramolecular H-Abstraction | The excited nitro group abstracts a hydrogen atom from another part of the same molecule. tandfonline.com | Biradical excited state T₁(n,π) | Cyclized or rearranged products |

| EDA Complex Formation | Formation of a photoinduced electron-donor-acceptor (EDA) complex with species like NaI and PPh₃. organic-chemistry.org | EDA Complex | Amines organic-chemistry.org |

Intermolecular and Intramolecular Processes in this compound Transformations

The chemical transformations of this compound involve a variety of both intermolecular and intramolecular processes, largely dictated by the reaction conditions and the specific reactive group being targeted.

Intermolecular Processes: These reactions involve the interaction of this compound with an external reagent.

Catalytic Hydrogenation: This is a quintessential intermolecular process where the substrate, dissolved in a solvent, interacts with molecular hydrogen on the surface of a solid catalyst to achieve the reduction of the nitro group. nacatsoc.org

Nucleophilic Aromatic Substitution (SNAr): In an SNAr reaction, an external nucleophile attacks the nitroaromatic ring, leading to the substitution of a leaving group or a hydrogen atom. nih.gov The reaction rate and outcome are dependent on the concentration and nature of this external nucleophile.

Photochemical Reactions with External Donors: As described previously, the photo-excited nitro group can abstract a hydrogen atom from a solvent molecule or another added reagent like a thiol. tandfonline.com This interaction between two different molecules is a clear example of an intermolecular photochemical transformation. tandfonline.com The photoreduction of 3-nitrophenyl compounds is notably enhanced by the presence of external donors like triethylamine (B128534) or 2-propanol. researchgate.net

Intramolecular Processes: These processes involve transformations where different parts of the same molecule interact without the direct involvement of an external reagent in the key bond-forming or bond-breaking step.

Intramolecular Photoreduction: By analogy with other substituted nitroaromatics, intramolecular hydrogen abstraction is a plausible pathway for this compound. tandfonline.com Upon photoexcitation, the nitro group could abstract a hydrogen atom from the benzylic position (-CH₂-S-). This intramolecular event would generate a diradical intermediate, which could then undergo further reactions, potentially leading to cyclized products or other rearrangements. The intramolecular photoreduction of nifedipine, a 2-nitrophenyl compound, into its nitrosophenyl product is a well-documented example of such a process. researchgate.net

Elucidation of Solvent Effects on Reaction Kinetics and Mechanisms

The choice of solvent can have a profound impact on the kinetics, mechanism, and product distribution of reactions involving this compound. researchgate.net Solvents can influence reactions through their polarity, hydrogen-bonding capabilities, and their ability to solvate reactants, intermediates, and transition states. researchgate.netmdpi.com

For Catalytic Hydrogenation: The solvent can affect catalyst activity and selectivity. gla.ac.uk In some cases, the solvent can compete with the substrate for active sites on the catalyst surface or influence the solubility of hydrogen, thereby affecting the reaction rate. For the hydrogenation of nitro-substituted diphenyl disulfides, tetrahydrofuran (B95107) (THF) has been used as a solvent. nacatsoc.org

For Nucleophilic Aromatic Substitution (SNAr): Solvent effects are particularly pronounced in SNAr reactions. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), are known to significantly accelerate these reactions. wikipedia.org They effectively solvate the cation of the nucleophilic salt (e.g., Na⁺ in Nu⁻Na⁺) but poorly solvate the anion (the nucleophile, Nu⁻). This leaves the nucleophile "bare" and highly reactive, increasing the rate of attack on the electron-deficient aromatic ring. In contrast, protic solvents (e.g., ethanol, water) can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity, which slows down the reaction. researchgate.net

For Photochemical Transformations: The solvent can play a direct role in the reaction mechanism. Protic solvents with easily abstractable hydrogens, such as isopropanol, can act as hydrogen donors in the photoreduction of the nitro group. tandfonline.comresearchgate.net The efficiency and pathway of the photoreduction can be highly dependent on the hydrogen-donating ability of the solvent. In non-donating solvents, other pathways may be favored or the reaction may be significantly less efficient. researchgate.net

The table below summarizes the general effects of different solvent classes on the key transformations of this compound.

| Reaction Type | Solvent Class | General Effect | Rationale |

| Catalytic Hydrogenation | Varies (e.g., THF, Alcohols) | Affects catalyst activity and substrate solubility. nacatsoc.org | Interaction with catalyst surface; solubility of H₂ and substrate. |

| SNAr | Polar Aprotic (e.g., DMSO, DMF) | Accelerates reaction rate. wikipedia.org | Poorly solvates the nucleophile, increasing its reactivity. |

| SNAr | Polar Protic (e.g., Ethanol, Water) | Slows reaction rate. researchgate.net | Solvates the nucleophile via hydrogen bonding, decreasing its reactivity. |

| Photochemical Reduction | H-Donating (e.g., Isopropanol) | Promotes reduction. tandfonline.comresearchgate.net | Acts as an external source of hydrogen atoms for the excited nitro group. |

| Photochemical Reduction | Non-H-Donating (e.g., Acetonitrile) | Low efficiency unless an external donor is added. researchgate.net | No readily available hydrogen source to complete the reduction pathway. |

Advanced Spectroscopic Investigations and Structural Elucidation of Phenyl 3 Nitrobenzyl Sulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Detailed experimental ¹H NMR data, including chemical shifts (δ), multiplicity, coupling constants (J), and specific proton assignments for Phenyl 3-nitrobenzyl sulfide (B99878) are not available in the provided search results. While a spectrum for the related compound (3-Nitrophenyl)(phenyl)sulfane was mentioned, the description was not detailed enough to extract the necessary parameters for a comprehensive analysis. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Specific ¹³C NMR chemical shifts with unambiguous assignments for each carbon atom of Phenyl 3-nitrobenzyl sulfide could not be located in the search results. Although a list of chemical shifts for (3-Nitrophenyl)(phenyl)sulfane was found, the direct correspondence to specific carbon atoms of the this compound structure is not provided. rsc.org

Multi-dimensional NMR Techniques for Connectivity and Conformation

Information regarding multi-dimensional NMR studies (e.g., COSY, HSQC, HMBC) on this compound to establish connectivity and conformation is not available in the search results.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

While an FT-IR spectrum for (3-Nitrophenyl)(phenyl)sulfane was located, providing some vibrational data, a corresponding FT-Raman spectrum and a detailed assignment of all vibrational modes for this compound are not available. rsc.org A complete functional group analysis requires both techniques for a comprehensive understanding of the molecule's vibrational behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

There is no information available in the search results regarding the UV-Vis absorption maxima (λmax) or the specific electronic transitions (e.g., π→π, n→π) for this compound.

X-ray Crystallography for Solid-State Structure Determination

While the specific single-crystal X-ray structure for this compound is not described in the reviewed literature, analysis of closely related analogues provides significant insight into its likely solid-state conformation, molecular geometry, and intermolecular interactions.

Another relevant crystal structure is that of 1-(4-nitrobenzylsulfinyl)-4-nitrobenzene , a sulfoxide (B87167) analogue. researchgate.net Studies on such molecules reveal how the nitro groups and the sulfur linkage influence the crystal packing through weak intermolecular interactions, such as C-H···O hydrogen bonds.

Based on these analogues, the crystal structure of this compound would likely belong to a centrosymmetric space group (e.g., P2₁/c or P-1). Key structural features would include:

C-S bond lengths in the range of 1.75-1.80 Å.

A C-S-C bond angle of approximately 100-105°.

The nitro group lying nearly coplanar with its attached benzene (B151609) ring.

A twisted conformation of the two aromatic rings relative to each other.

Table 3: Comparison of Crystallographic Data from Related Analogues

| Compound | Space Group | C-S-C Angle (°) | S-C Bond Lengths (Å) | Reference |

| 4-nitrobenzylphenyl sulfone | P2₁/c | 105.14(10) | 1.768(2), 1.782(2) | st-andrews.ac.ukresearchgate.net |

| p-nitrobenzaldehyde triphenylphosphoranylidenehydrazone | P2₁/n | N/A | N/A | researchgate.net |

Computational Chemistry and Quantum Mechanical Studies of Phenyl 3 Nitrobenzyl Sulfide

Density Functional Theory (DFT) Calculations for Electronic and Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.govresearchgate.net Methods like the B3LYP hybrid functional, combined with basis sets such as 6-311++G(d,p), are frequently employed to balance computational cost and accuracy in predicting a wide range of molecular properties. ijcce.ac.irnih.gov These calculations are fundamental to understanding the intrinsic nature of Phenyl 3-nitrobenzyl sulfide (B99878).

The first step in the computational analysis of Phenyl 3-nitrobenzyl sulfide is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. scielo.br The optimization yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's conformation. For this compound, key parameters include the C-S-C bond angle connecting the two aromatic moieties via the methylene (B1212753) bridge and the rotational freedom around the sulfide and benzyl (B1604629) groups. Vibrational frequency calculations are subsequently performed to confirm that the optimized structure is a true energy minimum. scielo.br

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similar aryl sulfide and nitrobenzyl structures.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-S | ~1.78 Å |

| Bond Length | S-CH₂ | ~1.83 Å |

| Bond Length | CH₂-C (Aryl) | ~1.51 Å |

| Bond Length | C-N (Nitro) | ~1.48 Å |

| Bond Length | N-O | ~1.22 Å |

| Bond Angle | C-S-CH₂ | ~103° |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are often referred to as the frontier molecular orbitals. wikipedia.orglibretexts.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. bohrium.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. libretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylthio group, particularly the sulfur atom and the phenyl ring. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing 3-nitrobenzyl moiety, specifically the nitro group and its associated aromatic ring. researchgate.net This spatial separation of the frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation.

Table 2: Predicted Frontier Orbital Energies for this compound Note: Values are illustrative and based on DFT calculations for related compounds.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.35 |

| ELUMO | -2.50 |

DFT calculations provide a robust method for predicting the vibrational spectra (infrared and Raman) of molecules. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. These theoretical spectra can be used to assign and interpret experimental spectral data. Typically, calculated harmonic frequencies are higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, a scaling factor is often applied to the computed frequencies to achieve better agreement with experimental results. researchgate.net For this compound, characteristic vibrational modes would include the asymmetric and symmetric stretches of the nitro (NO₂) group, C-S stretching, aromatic C-H stretching, and various ring deformation modes.

Table 3: Correlation of Predicted Vibrational Frequencies with Typical Experimental Data Note: Calculated frequencies are hypothetical and would typically be scaled for comparison.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch (CH₂) | 2980 - 2900 | 2960 - 2850 |

| NO₂ Asymmetric Stretch | ~1540 | 1560 - 1515 |

| NO₂ Symmetric Stretch | ~1350 | 1355 - 1315 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the excited states of molecules and simulate their electronic absorption (UV-Vis) spectra. researcher.lifeaps.orgacs.org The calculation yields excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and oscillator strengths, which relate to the intensity of the absorption bands. scielo.org.za For this compound, the UV-Vis spectrum is expected to be characterized by π→π* transitions within the phenyl and nitrophenyl rings. Additionally, an intramolecular charge transfer (ICT) transition, likely from the HOMO (on the phenylthio part) to the LUMO (on the nitrobenzyl part), is expected, which would typically appear as a lower-energy, broad absorption band. scielo.org.za

Table 4: Simulated UV-Vis Spectral Data for this compound Note: Data is representative of TD-DFT calculations on similar aromatic nitro compounds.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Orbital Transition) | Transition Type |

|---|---|---|---|

| ~310 | 0.15 | HOMO → LUMO | Intramolecular Charge Transfer (ICT) |

| ~265 | 0.45 | HOMO-2 → LUMO | π → π* |

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for the ab initio calculation of nuclear magnetic resonance (NMR) chemical shifts. scribd.comnih.govgaussian.com This method effectively addresses the gauge-origin problem in magnetic property calculations. researchgate.net By computing the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C), theoretical chemical shifts can be determined by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. researchgate.net These predictions are invaluable for assigning complex NMR spectra and confirming molecular structures.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Chemical shifts (δ) are in ppm relative to TMS. Values are representative for the given functional groups.

| Atom | Nucleus | Predicted Chemical Shift (ppm) |

|---|---|---|

| Protons on Phenyl Ring | ¹H | 7.2 - 7.5 |

| Protons on Methylene Bridge (-CH₂-) | ¹H | ~4.2 |

| Protons on Nitrobenzyl Ring | ¹H | 7.6 - 8.2 |

| Carbons on Phenyl Ring | ¹³C | 125 - 135 |

| Carbon on Methylene Bridge (-CH₂-) | ¹³C | ~38 |

| Carbons on Nitrobenzyl Ring | ¹³C | 122 - 148 |

Computational Elucidation of Reaction Mechanisms

Beyond static molecular properties, DFT is a critical tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, computational chemists can identify reactants, products, intermediates, and, most importantly, transition state structures. The calculation of activation energies (the energy barrier between reactants and the transition state) allows for the determination of reaction kinetics and the identification of the most favorable reaction pathway. researchgate.netchemrxiv.org

For this compound, a relevant reaction to study would be the oxidation of the sulfide linker to form the corresponding sulfoxide (B87167) and sulfone. Computational studies could model the reaction with an oxidant like hydrogen peroxide. The mechanism would be explored by locating the transition state for oxygen atom transfer to the sulfur. DFT calculations would reveal the geometry of this transition state and the associated activation energy barrier. By comparing this pathway to other potential side reactions, a comprehensive understanding of the reaction's selectivity and efficiency can be achieved. escholarship.org Such studies provide insights that are crucial for optimizing reaction conditions and designing new synthetic routes. chemrxiv.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. dtic.mil The MEP map displays regions of varying electrostatic potential on the molecule's electron density surface.

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack.

Positive Regions (Blue): These areas are electron-poor or have a net positive charge, making them prone to nucleophilic attack. dtic.mil

Neutral Regions (Green): These areas have a relatively balanced potential.

For this compound, the MEP map would reveal key reactive features:

A strong negative potential would be localized on the oxygen atoms of the nitro group, indicating their high electron density and ability to act as hydrogen bond acceptors.

The sulfur atom of the sulfide bridge would also exhibit a region of negative potential, characteristic of its lone pair electrons, making it a potential site for electrophilic attack or coordination to metals.

The aromatic ring of the 3-nitrobenzyl group would show a significant region of positive potential. dtic.milresearchgate.net The powerful electron-withdrawing nature of the nitro group depletes the electron density of the ring, particularly at the ortho and para positions relative to the nitro group, making the ring susceptible to further nucleophilic attack. dtic.mil The regions above and below the aromatic rings are expected to become more positive due to the nitro group, enhancing this susceptibility. dtic.mil

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. periodicodimineralogia.it It is particularly useful for quantifying charge transfer and hyperconjugative stabilizing interactions within a molecule. periodicodimineralogia.itresearchgate.net

In this compound, NBO analysis would quantify the donor-acceptor interactions that contribute to its stability. The key interactions would involve charge delocalization from:

The lone pairs (LP) of the sulfur atom.

The π-orbitals of the phenyl ring (the donor moiety).

into the antibonding orbitals (σ* or π*) associated with the 3-nitrobenzyl group (the acceptor moiety). The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). A higher E(2) value indicates a stronger interaction.

Illustrative NBO Analysis Data for this compound

This table shows hypothetical but representative stabilization energies (E(2)) for the most significant intramolecular charge transfer interactions in the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) S | σ* (Cbenzyl-Cring) | 3.5 | Hyperconjugation |

| π (Cphenyl-Cphenyl) | π* (Cnitro-ring-Cnitro-ring) | 5.2 | π-π* Conjugation |

| π (Cphenyl-Cphenyl) | π* (N-O) | 2.8 | π-π* Conjugation |

| LP (2) O | σ* (N-Cring) | 1.8 | Hyperconjugation |

Assessment of Non-Linear Optical (NLO) Properties

Molecules that possess a significant intramolecular charge-transfer (ICT) character, often described as donor-π-acceptor (D-π-A) systems, are known to exhibit non-linear optical (NLO) properties. nih.gov this compound fits this structural motif, with the phenylthio group acting as the electron donor and the nitrobenzyl group as the electron acceptor, connected by the sulfide bridge which facilitates electronic communication.

Computational chemistry is a primary tool for predicting the NLO response of new materials. The key parameter calculated is the first hyperpolarizability (β), which is a measure of the second-order NLO response. A large β value indicates a strong NLO effect.

Calculations for this compound would likely show a significant β value due to:

The strong electron-donating ability of the sulfide group and the attached phenyl ring.

The powerful electron-accepting nature of the nitro group.

The conjugated system that allows for efficient charge transfer upon excitation by an external electric field (like that from a laser).

Studies on similar D-A molecules show that the magnitude of the NLO response is highly dependent on the strength of the donor and acceptor groups and the nature of the π-conjugated bridge. nih.govresearchgate.netrsc.org The significant charge separation in the excited state, driven by the donor-acceptor architecture, is the fundamental origin of the NLO properties. nih.gov

Derivatization Strategies and Analog Synthesis for Structure Reactivity Correlation

Strategic Modification of the Nitro Group on the Benzyl (B1604629) Moiety

The nitro group on the benzyl moiety is a key functional group that significantly influences the reactivity of Phenyl 3-nitrobenzyl sulfide (B99878). Its strong electron-withdrawing nature activates the benzyl position and is often the site of initial chemical transformations. Strategic modifications of this group can provide valuable insights into the reaction mechanisms.

One of the most common modifications is the reduction of the nitro group to an amine. This transformation dramatically alters the electronic properties of the benzyl ring, from strongly electron-withdrawing to electron-donating. A variety of reagents can be employed for this reduction, each with its own advantages in terms of selectivity and reaction conditions. masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient method. commonorganicchemistry.com Alternatively, metal-acid combinations such as iron in acetic acid or tin(II) chloride can be used, offering milder conditions that may be compatible with other functional groups in the molecule. commonorganicchemistry.comyoutube.com

The resulting 3-aminobenzyl phenyl sulfide can then be further derivatized. For example, the amino group can be acylated to form amides, sulfonated to form sulfonamides, or diazotized and subsequently replaced with a variety of other functional groups. Each of these derivatives will exhibit different electronic and steric profiles, allowing for a fine-tuning of the molecule's reactivity.

Another strategy involves the partial reduction of the nitro group to a hydroxylamine (B1172632) or a nitroso group. These functional groups have distinct electronic properties compared to both the nitro and amino groups and can participate in different types of reactions, thereby providing further mechanistic information.

| Starting Material | Reagent/Condition | Product | Expected Change in Reactivity |

| Phenyl 3-nitrobenzyl sulfide | H₂, Pd/C | Phenyl 3-aminobenzyl sulfide | Increased nucleophilicity of the benzyl ring |

| This compound | Fe, CH₃COOH | Phenyl 3-aminobenzyl sulfide | Increased nucleophilicity of the benzyl ring |

| This compound | Zn, NH₄Cl | Phenyl 3-hydroxylaminobenzyl sulfide | Altered redox properties |

| Phenyl 3-aminobenzyl sulfide | (CH₃CO)₂O | N-(3-(phenylthiomethyl)phenyl)acetamide | Modified electronic and steric effects |

Systematic Substituent Effects on the Benzyl and Phenyl Moieties

To build a comprehensive structure-reactivity profile, it is essential to investigate the effects of substituents on both the benzyl and phenyl rings of this compound. By introducing a range of electron-donating and electron-withdrawing groups at various positions, a systematic study of their impact on reaction rates and pathways can be conducted.

The synthesis of these substituted analogs typically involves the reaction of a substituted thiophenol with a substituted benzyl halide. researcher.life For example, to study the effect of substituents on the phenyl ring, a series of para- and meta-substituted thiophenols can be reacted with 3-nitrobenzyl chloride. Conversely, to probe the effects on the benzyl ring, thiophenol can be reacted with a series of substituted 3-nitrobenzyl chlorides.

The Hammett equation can be a powerful tool in these studies to quantify the electronic effects of the substituents on the reaction rates. A plot of the logarithm of the reaction rate constant against the Hammett substituent constant (σ) can provide a linear relationship, the slope of which (ρ) indicates the sensitivity of the reaction to electronic effects. A positive ρ value suggests that the reaction is favored by electron-withdrawing groups, while a negative ρ value indicates that electron-donating groups accelerate the reaction. Such studies have been conducted on similar benzylic systems to understand reaction mechanisms. nih.gov

| Substituent (X) on Phenyl Ring | Substituent (Y) on Benzyl Ring (position relative to sulfide) | Expected Effect on Reactivity |

| 4-OCH₃ | H | Increased electron density on sulfur, potentially affecting its nucleophilicity/oxidation potential. |

| 4-Cl | H | Decreased electron density on sulfur. |

| H | 4-OCH₃ | Increased electron density on the benzyl ring, potentially affecting the reactivity of the nitro group. |

| H | 4-Cl | Decreased electron density on the benzyl ring. |

Synthesis of Mechanistic Probes and Labeled Analogues

To gain deeper insights into the reaction mechanisms of this compound, the synthesis of mechanistic probes and isotopically labeled analogues is indispensable. These specialized molecules can help to identify reaction intermediates, determine kinetic isotope effects, and trace the fate of specific atoms throughout a reaction.

Isotopic labeling can be achieved by incorporating stable or radioactive isotopes at specific positions in the molecule. For example, deuterium (B1214612) (²H) or tritium (B154650) (³H) can be introduced at the benzylic position to study kinetic isotope effects. A significant kinetic isotope effect would indicate that the C-H bond at the benzylic position is broken in the rate-determining step of the reaction. The synthesis of such labeled compounds can be achieved by using a labeled starting material, such as a deuterated benzyl alcohol, which can then be converted to the corresponding sulfide. researchgate.netnih.govnih.gov

Carbon-13 (¹³C) or carbon-14 (B1195169) (¹⁴C) can be incorporated into the aromatic rings to trace the carbon skeleton during complex rearrangements or degradation studies. uchicago.edunih.gov The synthesis of these labeled compounds often requires a multi-step sequence starting from a simple labeled precursor like labeled benzene (B151609) or carbonate. uchicago.edugoogle.com

Mechanistic probes can also be designed to trap reactive intermediates. For instance, if a carbocation intermediate is suspected at the benzylic position, an analog with a tethered nucleophile could be synthesized to see if an intramolecular cyclization product is formed.

| Labeled Compound | Label Position | Purpose of Labeling |

| Phenyl 3-nitro[α,α-²H₂]benzyl sulfide | Benzylic position | To determine the kinetic isotope effect and probe C-H bond cleavage. |

| [¹³C₆]-Phenyl 3-nitrobenzyl sulfide | Phenyl ring | To trace the phenyl ring in reaction products. |

| Phenyl 3-nitro[¹⁴C]-benzyl sulfide | Benzyl ring | To quantify reaction products and byproducts containing the benzyl moiety. |

By employing these derivatization strategies and synthesizing a diverse library of analogs and labeled compounds, a detailed understanding of the structure-reactivity relationships of this compound can be achieved. This knowledge is fundamental for predicting its chemical behavior and for the rational design of related compounds with specific properties.

Applications in Advanced Organic Synthesis

Utilization as a Synthetic Building Block for Complex Molecules

The structural attributes of Phenyl 3-nitrobenzyl sulfide (B99878) make it an attractive starting material for the synthesis of diverse and complex organic molecules, particularly heterocyclic compounds.

Precursor for Advanced Heterocyclic Compounds

The presence of both a nitro group and a sulfide linkage in Phenyl 3-nitrobenzyl sulfide offers several strategic possibilities for the synthesis of advanced heterocyclic compounds. The nitro group can be readily reduced to an amino group, which can then participate in various cyclization reactions to form nitrogen-containing heterocycles. For instance, analogous to the synthesis of tetrahydroisoquinolines from nitrophenyl precursors, the amino derivative of this compound could potentially undergo intramolecular cyclization or condensation with suitable partners to yield novel heterocyclic scaffolds. nih.govresearchgate.net

Furthermore, the sulfide moiety can be involved in cyclization reactions. For example, electrophilic sulfur-mediated cyclization of o-alkynyl thioanisoles is a known method for the synthesis of benzo[b]thiophenes. organic-chemistry.org While this compound does not possess an alkyne, this principle of intramolecular cyclization involving the sulfur atom highlights the potential for developing similar strategies with appropriately functionalized derivatives of the title compound. The synthesis of various nitrogen and sulfur-containing heterocycles is an active area of research, and compounds like this compound serve as valuable precursors. nih.govmdpi.com

The following table summarizes potential heterocyclic systems that could be accessed from this compound, based on known synthetic methodologies for related compounds.

| Heterocyclic System | Potential Synthetic Strategy |

| Tetrahydroisoquinolines | Reduction of the nitro group followed by intramolecular cyclization. nih.govresearchgate.net |

| Benzothiazepines | Intramolecular cyclization involving the sulfide and a functionalized aromatic ring. |

| Thiophenes | Cyclization reactions involving the sulfide moiety. organic-chemistry.orgresearchgate.net |

Role as a Functional Group Handle for Further Transformations

The nitro and sulfide functionalities in this compound are not only key for its role as a building block but also serve as versatile handles for a variety of chemical transformations, allowing for the introduction of new functional groups and the modulation of the molecule's electronic properties.

One of the most common and useful transformations of the nitro group is its reduction to a primary amine. This can be achieved using a wide range of reducing agents, offering chemoselectivity in the presence of other functional groups. organic-chemistry.orgcommonorganicchemistry.com The resulting aniline (B41778) derivative is a crucial intermediate for the synthesis of amides, sulfonamides, and for participating in coupling reactions.

The sulfide linkage can be selectively oxidized to either a sulfoxide (B87167) or a sulfone, depending on the reaction conditions and the oxidant used. orientjchem.orgorganic-chemistry.orgresearchgate.netmdpi.comgoogle.com This transformation significantly alters the electronic and steric properties of the molecule. The resulting sulfones, for example, can be used in further synthetic manipulations, such as in Ramberg-Bäcklund reactions or as activating groups in nucleophilic aromatic substitution reactions. nih.gov

The table below outlines common transformations for the functional groups of this compound.

| Functional Group | Transformation | Reagents and Conditions | Resulting Functional Group |

| Nitro | Reduction | H₂, Pd/C; Fe/HCl; SnCl₂ | Amine organic-chemistry.orgcommonorganicchemistry.comresearchgate.netgoogle.comstackexchange.com |

| Sulfide | Oxidation | H₂O₂, m-CPBA | Sulfoxide, Sulfone orientjchem.orgorganic-chemistry.orgresearchgate.netmdpi.comgoogle.com |

Catalytic Applications

While direct catalytic applications of this compound are not extensively documented, its structural features suggest potential roles as a ligand component or in cooperative catalysis.

The presence of a sulfur atom allows for coordination to transition metals, making it a potential ligand in catalysis. The electronic properties of such a ligand could be tuned by the presence of the nitro group on the benzyl (B1604629) ring. For instance, nitrophenyl-substituted ligands have been shown to influence the activity and selectivity of catalysts in oxidation reactions. researchgate.net The electron-withdrawing nature of the nitro group could modulate the electron density at the metal center, thereby affecting the catalytic cycle.

In the realm of cooperative catalysis, molecules that can engage in multiple types of interactions are of great interest. rsc.org The sulfide moiety of this compound could act as a Lewis base, while the aromatic rings could participate in π-stacking or other non-covalent interactions. Although speculative, these features suggest that with appropriate design, derivatives of this compound could be incorporated into more complex catalytic systems. The development of novel catalysts is a continuous effort in organic synthesis, and exploring the potential of readily available compounds like this compound and its derivatives is a valuable endeavor. researcher.lifechemrxiv.org

Future Research Directions and Emerging Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of aryl sulfides, including Phenyl 3-nitrobenzyl sulfide (B99878), has traditionally relied on methods that are now being challenged by the principles of green chemistry. waseda.jpresearchgate.net Future research is intensely focused on developing synthetic routes that are not only efficient but also environmentally benign and economically viable.

A primary challenge is the reliance on thiols, which are often volatile, toxic, and have unpleasant odors. waseda.jp A significant future direction is the expansion of thiol-free synthetic methods. Recent breakthroughs, such as the nickel-catalyzed aryl exchange reaction using 2-pyridyl sulfides as sulfur donors, offer a promising alternative. waseda.jporganic-chemistry.org This approach avoids odorous reagents and can utilize environmentally friendly aromatic esters and phenol (B47542) derivatives as starting materials, making it suitable for both laboratory and industrial scales. waseda.jp

Another avenue of intense research is the development of decarbonylative C–S bond formation. nih.gov This strategy engages carboxylic acids, which are ubiquitous and readily available, as precursors, circumventing the need for aryl halides and high concentrations of thiolate anions. nih.gov The intramolecular decarbonylative process represents a novel disconnection approach in organic synthesis. nih.gov

Furthermore, the use of sustainable catalysts and reaction media is a key goal. Ionic liquids, for instance, have been shown to act as dual functional catalysts, activating both thioanisoles and benzyl (B1604629) alcohols to produce benzyl phenyl sulfide derivatives under mild conditions. researchgate.net Research into recyclable catalysts, such as copper-based systems for couplings in water, is also gaining traction. organic-chemistry.org The table below summarizes emerging sustainable strategies applicable to the synthesis of Phenyl 3-nitrobenzyl sulfide.

| Synthetic Strategy | Key Features | Advantages | Representative Catalyst/Reagent |

| Thiol-Free Aryl Exchange | Uses 2-pyridyl sulfides as sulfur donors. | Avoids toxic and odorous thiols; uses environmentally friendly feedstocks. waseda.jp | Nickel/dcypt catalyst. waseda.jporganic-chemistry.org |

| Decarbonylative Thioetherification | Engages carboxylic acids as aryl precursors via thioesterification. | Utilizes readily available starting materials; offers novel synthetic disconnections. nih.gov | Nickel/dppf catalyst. nih.gov |

| Ionic Liquid Catalysis | Employs ionic liquids as both solvent and catalyst. | Green reaction medium; mild conditions; potential for catalyst recycling. researchgate.net | [SO3HPrMIm][OTf]. researchgate.net |

| Aqueous Copper Catalysis | Coupling of aryl iodides with a sulfur source in water. | Environmentally benign solvent; tolerates diverse functional groups. organic-chemistry.org | Copper catalyst with dimethyl disulfide. organic-chemistry.org |

The challenge lies in adapting these novel methods to substrates bearing sensitive functional groups, such as the nitro group in this compound, which can be susceptible to reduction under certain catalytic conditions.

In-depth Understanding of Complex Reaction Pathways

A deeper, molecular-level understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for optimizing existing protocols and discovering new reactivity. While general mechanisms for transition-metal-catalyzed C-S bond formation are proposed, the specific roles of ligands, additives, and the electronic nature of the substrates are often not fully elucidated. nih.gov

For instance, in nickel-catalyzed aryl exchange reactions, it is understood that the process involves simultaneous oxidative addition of the sulfur donor and the aryl electrophile to the nickel center, followed by aryl exchange and reductive elimination. waseda.jp However, the precise factors that control the rate and selectivity of these steps, especially the reductive elimination which can limit the product yield, require further investigation. waseda.jp

Future research will increasingly rely on a combination of kinetic studies, in-situ spectroscopic monitoring, and isotopic labeling to probe these intricate pathways. Unraveling the mechanism of catalyst deactivation is another critical area, as thiolates and thioethers are known to strongly coordinate to transition metals, potentially hindering catalytic activity. nih.gov Understanding these deactivation pathways is key to designing more robust and long-lived catalyst systems.

Furthermore, the influence of the nitro group on reaction pathways is a complex issue. The strong electron-withdrawing nature of the nitro group in this compound can significantly alter the electronic properties of the aromatic rings and the reactivity of the benzylic position, leading to reaction pathways not observed in simpler aryl sulfides. nih.gov Mechanistic studies are needed to understand how this group participates in or influences transition states and intermediates in various chemical transformations.

Exploration of Unprecedented Chemical Transformations

Beyond its synthesis, the potential of this compound as a scaffold for novel chemical transformations is an exciting frontier. The unique combination of a reducible nitro group, an oxidizable sulfide linkage, and reactive aromatic rings offers a rich playground for chemical exploration.

One major area for future exploration is the selective transformation of the sulfur center. While the oxidation of sulfides to sulfoxides and sulfones is well-known, developing methods for highly enantioselective oxidation of prochiral sulfides like this compound remains a challenge. acs.orgresearchgate.net Achieving high stereocontrol would open doors to new chiral building blocks. Conversely, developing methods for the selective reduction or desulfurization of the thioether could provide novel synthetic routes to other compound classes.

The nitro group presents another handle for unprecedented transformations. The reduction of the nitro group to an amine is a standard transformation, but exploring its partial reduction to hydroxylamine (B1172632) or nitroso intermediates could lead to novel cyclization or condensation reactions with other parts of the molecule or with external reagents. The bioreduction of nitroaromatic groups under hypoxic conditions, a strategy used in the development of targeted cancer therapies, suggests that this compound could be a candidate for bio-orthogonal transformations. mdpi.com

Furthermore, the activation of the C-S bond itself through novel catalytic cycles is a burgeoning field. Exploring transformations that proceed via the formation of a sulfide radical cation could lead to unexpected fragmentation or rearrangement products. researcher.life The discovery of entirely new reaction manifolds that leverage the synergistic reactivity of the sulfide and nitro functionalities is a primary long-term goal.

Advanced Integrated Experimental and Computational Studies

The synergy between experimental synthesis and high-level computational modeling represents the most powerful approach to tackling the challenges outlined above. Future progress will be heavily reliant on this integrated strategy. mdpi.com

Computational contributions are expected in several key areas:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map out entire potential energy surfaces for catalytic cycles. escholarship.org This allows for the characterization of transition states and intermediates that are often too transient to be observed experimentally, providing a detailed picture of complex reaction pathways. escholarship.org

Catalyst Design: High-throughput computational screening can accelerate the discovery of new catalysts for C-S bond formation. researchgate.net By computationally evaluating large libraries of potential ligands and metal centers, researchers can identify promising candidates for experimental synthesis and testing, saving significant time and resources. researchgate.net

Predicting Reactivity and Properties: Quantum chemical calculations can predict the electronic structure, stability, and spectroscopic properties of novel compounds and intermediates. mdpi.comresearchgate.net This can guide experimental efforts by predicting the feasibility of proposed transformations and helping to identify unknown products.

The table below outlines the complementary roles of experimental and computational approaches in advancing the chemistry of this compound.

| Research Area | Experimental Approaches | Computational Approaches |

| Sustainable Synthesis | High-throughput screening of reaction conditions (catalysts, solvents, temperature); Synthesis and testing of novel catalyst systems. | DFT modeling of catalytic cycles to understand ligand effects; Virtual screening of catalyst libraries. researchgate.net |

| Reaction Pathways | Kinetic analysis; In-situ spectroscopy (NMR, IR); Isotope labeling experiments; Characterization of intermediates. | Calculation of reaction energy profiles; Transition state theory analysis; Molecular dynamics simulations of catalyst-substrate interactions. escholarship.org |

| Novel Transformations | Exploration of reactivity with new reagents and under varied conditions (e.g., photochemical, electrochemical); Product isolation and characterization. | Prediction of reaction thermodynamics and kinetics for hypothetical transformations; Analysis of frontier molecular orbitals to predict sites of reactivity. |

An integrated approach, where computational predictions guide experimental design and experimental results serve to validate and refine theoretical models, will be indispensable. This iterative cycle of theory and experiment is the most efficient path toward developing novel, sustainable synthetic routes, understanding complex mechanisms, and discovering unprecedented transformations for this compound and related compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Phenyl 3-nitrobenzyl sulfide, and how can reaction parameters be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or sulfide coupling reactions. For example, analogous sulfides like 3-Chloro-2-methylphenyl methyl sulfide are synthesized via nucleophilic substitution under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Critical parameters include temperature (e.g., 60–80°C for optimal kinetics), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for nucleophile:electrophile). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .